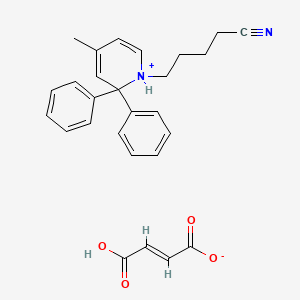
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C28H28ClOP and a molecular weight of 446.948081. It is known for its unique structure, which includes a triphenylphosphonium group attached to a conjugated octatrienyl chain with a formyl group at the 7th position.
Métodos De Preparación
The synthesis of (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate octatrienyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the phosphonium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting mitochondrial functions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria, where it can exert its effects by disrupting mitochondrial functions. This can lead to changes in cellular energy production and apoptosis .
Comparación Con Compuestos Similares
Similar compounds to (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride include other triphenylphosphonium derivatives with different substituents on the octatrienyl chain. These compounds share similar properties but differ in their specific chemical reactivity and biological activity. The uniqueness of this compound lies in its specific formyl group, which imparts distinct chemical and biological properties .
Some similar compounds include:
Propiedades
Número CAS |
83803-84-3 |
|---|---|
Fórmula molecular |
C28H28ClOP |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
[(2E,4E,6Z)-3,7-dimethyl-8-oxoocta-2,4,6-trienyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H28OP.ClH/c1-24(13-12-14-25(2)23-29)21-22-30(26-15-6-3-7-16-26,27-17-8-4-9-18-27)28-19-10-5-11-20-28;/h3-21,23H,22H2,1-2H3;1H/q+1;/p-1/b13-12+,24-21+,25-14-; |
Clave InChI |
JNHJJHXQGSHKDO-DQTGJJDZSA-M |
SMILES isomérico |
C/C(=C\C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C=C/C=C(/C)\C=O.[Cl-] |
SMILES canónico |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC=C(C)C=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


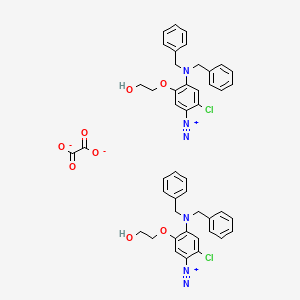
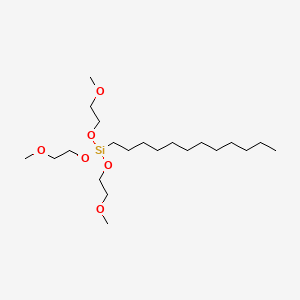
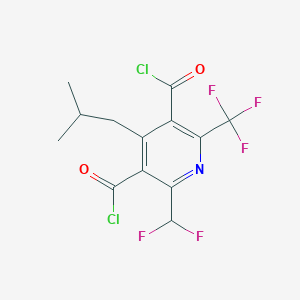
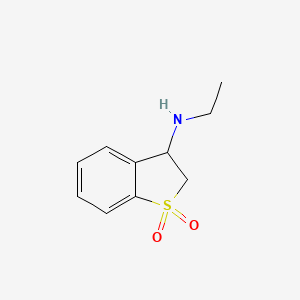
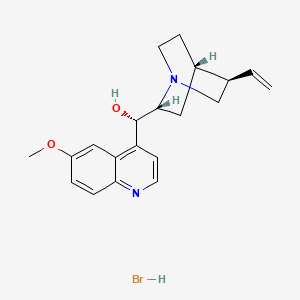
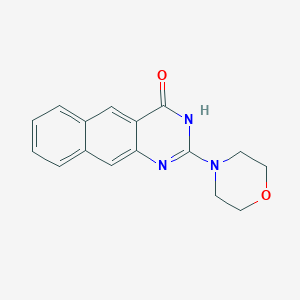


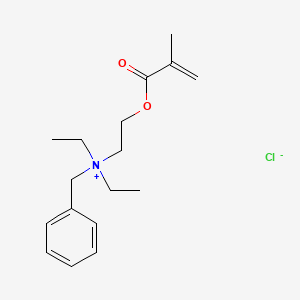
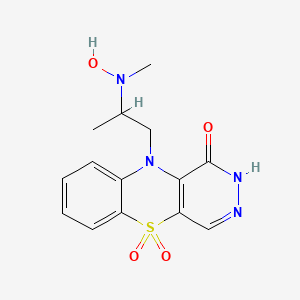
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
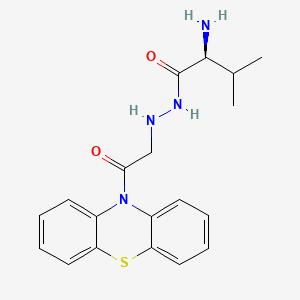
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
